molecular formula C11H12FNO2 B2622633 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1784485-55-7

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No. B2622633
CAS RN: 1784485-55-7
M. Wt: 209.22
InChI Key: ANATXLHNPHKWLU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one, also known as 4F-MPH, is a synthetic compound that belongs to the class of substituted phenidates. It is a potent psychostimulant that has gained popularity among researchers due to its ability to enhance cognitive and physical performance. In

Mechanism of Action

The exact mechanism of action of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This, in turn, enhances cognitive function and improves attention and focus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one are similar to those of other psychostimulants. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. However, these effects are generally milder than those of other stimulants, such as cocaine or amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one is its high potency and long duration of action, which makes it a useful tool for studying the effects of psychostimulants on cognitive function and behavior. However, its potential for abuse and the lack of information on its long-term effects on the brain and body are significant limitations.

Future Directions

Future research on 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one should focus on its potential as a treatment for ADHD and other cognitive disorders. It would also be interesting to explore its effects on other neurotransmitter systems, such as serotonin and glutamate, and to investigate its potential for use in other areas, such as sports performance enhancement. Additionally, studies on the long-term effects of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one on the brain and body are needed to fully understand its safety and potential risks.

Synthesis Methods

The synthesis of 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one involves the reaction of 3-fluorophenylacetone with methylamine, followed by reduction with sodium borohydride to yield 4-(3-fluorophenyl)-2-methylamino-propan-2-ol. This compound is then converted to 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one through the reaction with pyrrolidine-2-one in the presence of trifluoroacetic acid.

Scientific Research Applications

Research on 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has mainly focused on its potential use as a cognitive enhancer and a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has similar effects to methylphenidate, a commonly prescribed medication for ADHD. However, 4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one has been found to have a longer duration of action and a higher potency, making it a promising alternative to methylphenidate.

properties

IUPAC Name

4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-2-8(4-9)11(7-14)5-10(15)13-6-11/h1-4,14H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANATXLHNPHKWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(CO)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one

CAS RN

1784485-55-7
Record name 4-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidin-2-one
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